molecular formula C8H11NO2 B1265761 Ethyl 1-methylpyrrole-2-carboxylate CAS No. 23466-27-5

Ethyl 1-methylpyrrole-2-carboxylate

Cat. No. B1265761
CAS RN: 23466-27-5
M. Wt: 153.18 g/mol
InChI Key: IIKHONWHFIKUQV-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is also known by other names such as Ethyl 1-methyl-1H-pyrrole-2-carboxylate, 1-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester, and 1H-Pyrrole-2-carboxylic acid, 1-methyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methylpyrrole-2-carboxylate consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific 3D structure or bond angles are not provided in the search results.


Chemical Reactions Analysis

Ethers like Ethyl 1-methylpyrrole-2-carboxylate are known to undergo cleavage of the C–O bond when treated with strong acids . The specific reaction mechanism can be either S_N1 or S_N2, depending on the type of substituents attached to the ether and the strong acid used .


Physical And Chemical Properties Analysis

Ethyl 1-methylpyrrole-2-carboxylate has a boiling point of 94 °C (at a pressure of 18 Torr) and a predicted density of 1.05±0.1 g/cm3 . Its pKa is predicted to be -6.93±0.70 .

Scientific Research Applications

Biochemical Research

Ethyl 1-methyl-1h-pyrrole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Physiological Activities

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include Ethyl 1-methyl-1h-pyrrole-2-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Pharmaceutical Applications

Pyrrole and its derivatives are ever present in nature. Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

Chemical and Organic Intermediates

Ethyl 1-methyl-1h-pyrrole-2-carboxylate is used as chemical and organic intermediates . It is slightly soluble in water and stable under recommended storage conditions .

Synthesis of Pyrrole Disulfides

A green and efficient method was developed for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides .

Preventive Treatment of Lifestyle Diseases

Many lifestyle diseases are sometimes strongly connected with a person’s diet, and smoking, binge eating, and drinking are strong risk factors for these diseases . Early detection of lifestyle diseases is important and many biomarkers have been developed in recent years for this purpose . Many biomarkers have been reported for the early detection and determination of the stage of diabetes .

Safety And Hazards

Ethyl 1-methylpyrrole-2-carboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKHONWHFIKUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178018
Record name Ethyl 1-methylpyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylpyrrole-2-carboxylate

CAS RN

23466-27-5
Record name Ethyl 1-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23466-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methylpyrrole-2-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-methylpyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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